molecular formula C14H22ClNO B6187336 3-methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride CAS No. 2639427-22-6

3-methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride

Cat. No.: B6187336
CAS No.: 2639427-22-6
M. Wt: 255.8
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

In the field of heterocyclic chemistry, imidazole containing moiety occupied a unique position . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole and its derivatives is diverse, depending on the specific compound and its biological target. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For imidazole and its derivatives, the safety profile can vary widely. Some imidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be less well-studied .

Future Directions

The future directions in the field of imidazole research could involve the development of new drugs. The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, there is potential for the development of new drugs that overcome the AMR problems .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride involves the reaction of 3-methyl-1-butene with 4-(propan-2-yloxy)benzaldehyde to form 3-methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-aldehyde, which is then reduced to 3-methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-ol. The resulting alcohol is then reacted with ammonia to form 3-methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-methyl-1-butene", "4-(propan-2-yloxy)benzaldehyde", "ammonia", "hydrochloric acid" ], "Reaction": [ "3-methyl-1-butene is reacted with 4-(propan-2-yloxy)benzaldehyde in the presence of a Lewis acid catalyst to form 3-methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-aldehyde.", "The resulting aldehyde is then reduced to 3-methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "The resulting alcohol is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 3-methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine.", "Finally, the amine is converted to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS No.

2639427-22-6

Molecular Formula

C14H22ClNO

Molecular Weight

255.8

Purity

95

Origin of Product

United States

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